Lipophilicity Modulation: 4-Methyl Substitution Increases Computed logP by ~0.4 Units vs. Des-Methyl Analog
The 4-methyl substituent on the pyridine ring of 1-(4-methylpyridin-2-yl)-1-phenylethan-1-ol elevates the computed partition coefficient (XLogP3) to 2.3, compared with an estimated XLogP3 of approximately 1.9 for the des-methyl analog 1-phenyl-1-(pyridin-2-yl)ethan-1-ol (CAS 19490-92-7), a difference of ~0.4 log units [1]. This shift places the compound closer to the optimal lipophilicity range (logP 1–3) for CNS drug candidates while preserving aqueous solubility sufficient for biochemical assay conditions [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 1-Phenyl-1-(pyridin-2-yl)ethan-1-ol (CAS 19490-92-7); estimated XLogP3 ≈ 1.9 |
| Quantified Difference | ΔXLogP3 ≈ +0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The ~0.4 log unit increase in lipophilicity, conferred specifically by the 4-methyl group, can significantly influence membrane permeability and target binding kinetics, making this compound a more suitable starting point than the des-methyl analog for optimizing CNS-exposed or intracellular-targeted PDE4 inhibitors.
- [1] PubChem Compound Summary for CID 24023426. XLogP3-AA computed property. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methylpyridin-2-yl_-1-phenylethan-1-ol. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (For optimal logP range context). View Source
